1-(4-Hydroxyphenyl)imidazolidine-2,4-dione
Description
Significance of Imidazolidine-2,4-dione as a Privileged Heterocyclic Scaffold in Drug Discovery Research
In medicinal chemistry, a "privileged structure" is a molecular framework that can serve as a ligand for diverse biological targets. scielo.brmdpi.com The imidazolidine-2,4-dione scaffold is widely recognized as such a privileged structure. researchgate.net Its value in drug discovery is underscored by its presence in several clinically successful drugs, including the anticonvulsant Phenytoin, the antibacterial Nitrofurantoin, and the anticancer agent Enzalutamide. researchgate.net
The significance of this scaffold stems from several key features:
Structural Versatility : The hydantoin (B18101) ring possesses five potential sites for substitution, including two nitrogen atoms and a carbon atom, allowing for the creation of large and diverse chemical libraries. researchgate.net
Hydrogen Bonding Capability : The core structure contains two hydrogen bond donors (N-H groups) and two hydrogen bond acceptors (C=O groups), which facilitate strong and specific interactions with biological receptors. researchgate.net
Broad Biological Activity : Derivatives have been shown to possess a vast range of pharmacological properties, including anticonvulsant, antiarrhythmic, anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. researchgate.netmdpi.comnih.govresearchgate.net
Favorable Physicochemical Properties : The scaffold serves as a useful tool for modifying a molecule's solubility, lipophilicity, and polarity, which are critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Historical Context of Imidazolidine-2,4-dione Derivatives in Chemical Research
The history of the imidazolidine-2,4-dione scaffold dates back to the 19th century.
1861 : The parent compound, hydantoin, was first isolated by German chemist Adolf von Baeyer during his research on uric acid. He produced it through the hydrogenation of allantoin. wikipedia.org
1873 : Friedrich Urech developed a method for synthesizing a hydantoin derivative, 5-methylhydantoin, from alanine (B10760859) sulfate (B86663) and potassium cyanate (B1221674). This reaction is now known as the Urech hydantoin synthesis. wikipedia.org
Early 20th Century : The Bucherer–Bergs reaction was developed, providing another versatile method for synthesizing hydantoins from ketones or aldehydes. wikipedia.org
1938 : A pivotal moment in the scaffold's history was the discovery of the anticonvulsant properties of 5,5-diphenylhydantoin (Phenytoin). pcbiochemres.combepls.com Unlike the serendipitous discoveries of earlier antiepileptic drugs, Phenytoin was identified through a systematic search for non-sedative compounds capable of suppressing electroshock-induced convulsions in animal models. pcbiochemres.com This discovery solidified the importance of the hydantoin scaffold in medicinal chemistry and spurred extensive research into its derivatives. pcbiochemres.comnih.gov
Overview of Academic Research Approaches for Imidazolidine-2,4-dione Derivatives
Modern research on imidazolidine-2,4-dione derivatives is a multidisciplinary endeavor, employing a combination of advanced synthetic, computational, and biological techniques to discover and optimize new compounds.
The synthesis of imidazolidine-2,4-dione derivatives is well-established, with several reliable methods available to chemists. These methodologies allow for the creation of a wide array of derivatives with diverse substitution patterns. A specific method for preparing 5-(4-hydroxyphenyl)imidazolidine-2,4-dione (B1581116) involves the reaction of phenol (B47542), glyoxylic acid, and urea (B33335) in an acidic medium. nih.gov
| Synthesis Method | Description | Key Reactants | Reference(s) |
| Urech Hydantoin Synthesis | A classic method involving the reaction of an amino acid with a cyanate. | Amino acid, Potassium cyanate | wikipedia.org |
| Bucherer–Bergs Reaction | A one-pot synthesis that produces 5,5-disubstituted hydantoins. | Ketone or Aldehyde, Ammonium (B1175870) carbonate, Potassium cyanide | wikipedia.org |
| Isocyanate/Isothiocyanate Method | Reaction of an amino acid with an isocyanate or isothiocyanate to form N-3 substituted hydantoins. | Amino acid, Phenyl isocyanate or Phenyl isothiocyanate | mdpi.com, researchgate.net |
| Three-Component Reaction | A specific method used to synthesize 5-(4-hydroxyphenyl)imidazolidine-2,4-dione. | Phenol, Glyoxylic acid, Urea | nih.gov |
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For imidazolidine-2,4-dione derivatives, SAR research focuses on systematically modifying the substituents at the N-1, N-3, and C-5 positions to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net For instance, in the development of cannabinoid receptor antagonists, studies have shown that introducing halogen substituents on the phenyl rings at the N-1 and N-3 positions significantly enhances binding affinity. ucl.ac.be Similarly, extensive SAR studies on hydantoin-based kinase inhibitors have explored how different functional groups impact target engagement and cellular activity against cancer cell lines. acs.org These studies are crucial for rationally designing more effective and safer drug candidates.
Computer-Aided Drug Design (CADD) has become an indispensable tool in the study of imidazolidine-2,4-dione derivatives. Computational approaches provide valuable insights into molecular interactions, guiding the design and optimization of new compounds.
| Computational Technique | Application in Imidazolidine-2,4-dione Research | Reference(s) |
| Molecular Docking | Predicts the preferred binding orientation and affinity of a derivative within the active site of a biological target, such as a protein or enzyme. This is used to screen virtual libraries and prioritize compounds for synthesis. | nih.gov, nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time to assess its stability and characterize the key interactions that maintain binding. This helps to understand the molecular basis of the inhibitory mechanism. | nih.gov, nih.gov |
| Binding Free Energy Calculation | Quantitatively estimates the binding affinity between a ligand and its target, providing a more rigorous prediction of potency. | nih.gov |
These computational strategies have been successfully applied to design novel imidazolidine-2,4-dione derivatives as inhibitors of targets like protein tyrosine phosphatase 1B (PTP1B) for diabetes and anti-apoptotic Bcl-2 proteins for cancer therapy. nih.govnih.gov
Understanding the precise mechanism of action is critical for the development of any therapeutic agent. For imidazolidine-2,4-dione derivatives, mechanistic studies are diverse, reflecting the broad range of biological activities exhibited by this class of compounds. For example, the anticonvulsant action of Phenytoin is attributed to its ability to block voltage-gated sodium channels in neurons, thereby stabilizing hyperexcitable membranes. pcbiochemres.com In the context of infectious diseases, research has explored derivatives that inhibit bacterial virulence factors, such as the quorum-sensing systems in Pseudomonas aeruginosa, effectively disarming the pathogen without killing it. nih.gov Other investigations have focused on their role as enzyme inhibitors, such as in the development of selective PTP1B inhibitors designed to enhance insulin (B600854) signaling pathways. nih.gov These studies are essential for validating the therapeutic hypothesis and understanding the full biological profile of a compound.
Specific Research Focus on 1-(4-Hydroxyphenyl)imidazolidine-2,4-dione and its Context within Imidazolidine (B613845) Chemistry
The specific compound, this compound, features a 4-hydroxyphenyl (or p-hydroxyphenyl) group attached to the N-1 position of the hydantoin core. While the broader class of hydantoins is extensively studied, detailed research specifically isolating the synthesis and biological activity of the N-1 substituted isomer is not as prevalent in the literature as for its C-5 substituted counterpart.
Much of the available research on hydroxyphenyl hydantoins centers on the structural isomer, 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione . This C-5 isomer serves as a valuable contextual example for understanding the physicochemical properties and synthetic strategies that could be relevant to the N-1 isomer.
Synthesis and Structural Analysis of the Isomer 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
The synthesis of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione has been reported via the reaction of phenol, glyoxylic acid, and urea in an acidic aqueous medium. nih.gov In a typical procedure, these reactants are heated for several hours, after which the product is isolated by cooling, filtration, and recrystallization. nih.gov Another established method for creating 5,5-disubstituted hydantoins is the Bucherer–Bergs reaction, which involves heating a ketone or aldehyde with potassium cyanide and ammonium carbonate. nih.gov
The crystalline structure of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione has been characterized using X-ray crystallography. nih.govnih.gov The analysis reveals that the central imidazolidine ring is nearly planar. nih.gov In the crystal lattice, the molecules are interconnected by a network of N—H⋯O and O—H⋯O hydrogen bonds, forming a stable three-dimensional framework. nih.gov
Below is a table summarizing the crystallographic data for the C-5 isomer.
| Parameter | Value |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 10.3694 Å |
| b | 6.9914 Å |
| c | 12.3857 Å |
| β | 105.619 ° |
| Data sourced from PubChem and Acta Crystallographica Section E. nih.govnih.gov |
Broader Research Context and Potential Applications
While specific studies on this compound are limited, the activities of related compounds provide a framework for its potential areas of investigation. The presence of the hydroxyphenyl group is significant in many biologically active molecules. For instance, derivatives of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have been synthesized and shown to possess herbicidal activity. mdpi.com
Furthermore, the broader family of imidazolidine-2,4-dione derivatives has been explored for a variety of therapeutic targets. A significant area of research is their activity as inhibitors of anti-apoptotic Bcl-2 proteins in cancer therapy. nih.gov The development of such inhibitors is a key strategy in oncology to induce programmed cell death in tumor cells. nih.gov The versatility of the hydantoin scaffold allows for the synthesis of large libraries of compounds for screening against such targets. nih.gov
The investigation into hydroxyphenyl-substituted hydantoins and related heterocyclic structures like thiazolidin-2,4-diones also points toward potential applications in metabolic diseases and controlling oxidative stress. nih.govmdpi.com The structural similarities suggest that hydroxyphenyl hydantoins could be explored for similar biological activities.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-5-8(13)10-9(11)14/h1-4,12H,5H2,(H,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSRHILLPJYTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization in Imidazolidine 2,4 Dione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For 1-(4-Hydroxyphenyl)imidazolidine-2,4-dione, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The protons on the 4-substituted phenyl ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system, a common pattern for para-substituted benzene (B151609) rings. The chemical shifts of these aromatic protons are influenced by the electron-donating hydroxyl group. The imidazolidine-2,4-dione ring contains a methylene (B1212753) group (-CH₂-) whose protons would appear as a singlet, and an N-H proton which often presents as a broad singlet. The phenolic hydroxyl (-OH) proton is also expected to be a singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would feature several key resonances. Two distinct signals in the downfield region (typically 155-175 ppm) are anticipated for the two carbonyl carbons (C=O) of the dione (B5365651) ring. The aromatic carbons will show four signals: one for the carbon bearing the hydroxyl group (C-OH), one for the carbon attached to the nitrogen (C-N), and two for the remaining pairs of equivalent aromatic carbons. The methylene carbon (-CH₂-) of the heterocyclic ring would appear in the aliphatic region of the spectrum.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predicted based on analysis of structurally similar compounds, such as 1-(4-methoxyphenyl)imidazolidine-2,4-dione and other N-substituted hydantoins. mdpi.comnih.govresearchgate.netresearchgate.net
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic H (ortho to OH) | ~ 6.8 - 7.0 (d) | ~ 115 - 117 |
| Aromatic H (meta to OH) | ~ 7.1 - 7.3 (d) | ~ 128 - 130 |
| Imidazolidine (B613845) CH₂ | ~ 4.0 - 4.5 (s) | ~ 45 - 50 |
| Imidazolidine NH | ~ 8.0 - 9.0 (br s) | - |
| Phenolic OH | ~ 9.0 - 10.0 (s) | - |
| Carbonyl C=O (C2) | - | ~ 155 - 158 |
| Carbonyl C=O (C4) | - | ~ 170 - 173 |
| Aromatic C-N | - | ~ 130 - 133 |
| Aromatic C-OH | - | ~ 156 - 159 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.
For this compound (C₉H₈N₂O₃), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The theoretical exact mass is 192.0535 Da.
Under electron impact (EI) ionization, the molecule will form a molecular ion ([M]⁺•) and then undergo characteristic fragmentation. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for N-aryl hydantoins often involve the cleavage of the bond between the aromatic ring and the heterocyclic nitrogen, as well as fragmentations within the imidazolidine-2,4-dione ring itself. raco.catlibretexts.orgresearchgate.net A plausible fragmentation could involve the formation of a 4-hydroxyphenyl radical or cation. Subsequent losses of small neutral molecules like carbon monoxide (CO) and isocyanic acid (HNCO) from the hydantoin (B18101) ring are also common fragmentation pathways for this class of compounds.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound Fragmentation pattern is predicted based on general principles and data from the isomer 5-(4-hydroxyphenyl)imidazolidine-2,4-dione (B1581116). nih.govresearchgate.net
| m/z | Proposed Fragment Identity | Notes |
| 192 | [C₉H₈N₂O₃]⁺• | Molecular Ion (M⁺•) |
| 164 | [M - CO]⁺• | Loss of carbon monoxide |
| 121 | [HOC₆H₄-N=CH₂]⁺ | Fragment from ring cleavage |
| 120 | [HOC₆H₄-N=C=O]⁺• | Isocyanate fragment |
| 93 | [HOC₆H₄]⁺ | Hydroxyphenyl cation |
| 77 | [C₆H₅]⁺ | Loss of OH from hydroxyphenyl cation |
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. The N-H stretching vibration of the amide group in the imidazolidine ring typically appears in a similar region, around 3200-3300 cm⁻¹. The aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹. One of the most prominent features would be the strong absorption bands for the two carbonyl (C=O) groups, which typically appear in the range of 1700-1780 cm⁻¹. Due to the electronic environment, two distinct C=O bands (asymmetric and symmetric stretching) are often observed for the dione system. Other significant peaks include C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹) and C-O stretching for the phenol (B47542) group (around 1200-1250 cm⁻¹). mdpi.com
Table 3: Characteristic FT-IR Absorption Bands for this compound Data is compiled from typical ranges for functional groups and spectra of analogous compounds. mdpi.comresearchgate.net
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H Stretch | Phenolic -OH |
| 3200 - 3300 | N-H Stretch | Imidazolidine -NH |
| 3010 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) |
| 1700 - 1780 (strong, multiple bands) | C=O Stretch | Imidazolidine-2,4-dione |
| 1580 - 1610 | C=C Stretch | Aromatic Ring |
| 1490 - 1520 | C=C Stretch | Aromatic Ring |
| 1200 - 1250 | C-O Stretch | Phenol |
Elemental Analysis for Compositional Purity and Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to establish the compound's purity and confirm its empirical formula. elementar.comucm.es
For this compound, with the molecular formula C₉H₈N₂O₃, the theoretical elemental composition can be calculated based on its molecular weight of 192.17 g/mol . A synthesized sample is considered pure if the experimentally determined percentages are within a narrow tolerance (typically ±0.4%) of the calculated values. researchgate.net
Table 4: Theoretical Elemental Composition of C₉H₈N₂O₃
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 56.27 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.20 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.58 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 25.00 |
| Total | 192.174 | 100.00 |
Complementary Analytical Techniques for Research Compound Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.
The UV-Vis spectrum of this compound is expected to be dominated by the 4-hydroxyphenyl chromophore. This system gives rise to characteristic π → π* electronic transitions. Typically, substituted benzene rings show two primary absorption bands. The position of the maximum absorbance (λₘₐₓ) can be influenced by solvent polarity and pH. The phenolic hydroxyl group, being ionizable, will cause a shift in the λₘₐₓ to longer wavelengths (a bathochromic or red shift) in basic solutions due to the formation of the more electron-rich phenoxide ion. researchgate.netresearchgate.net
X-Ray Diffraction (XRD) for Crystalline Structure Determination
Table 5: Illustrative Single-Crystal X-Ray Diffraction Data for the Isomer 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione This data is for a structural isomer and is presented to demonstrate the type of information obtained from XRD analysis. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 10.3694 |
| b (Å) | 6.9914 |
| c (Å) | 12.3857 |
| α (°) | 90 |
| β (°) | 105.619 |
| γ (°) | 90 |
| Volume (ų) | 865.05 |
Thermal and Microscopic Analysis (e.g., TGA, SEM, TEM) for Material Characterization in relevant contexts
In the advanced characterization of imidazolidine-2,4-dione derivatives, thermal and microscopic techniques are indispensable for elucidating the material properties, structural morphology, and stability of these compounds. Techniques such as Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide critical data for their application in various scientific and industrial fields. While specific experimental data for this compound is not extensively available in public literature, the analysis of related hydantoin structures provides a strong framework for understanding its expected behavior.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For imidazolidine-2,4-dione derivatives, TGA can reveal the onset of decomposition, identify intermediate thermal events, and quantify the residual mass at the end of the analysis.
Studies on various hydantoin derivatives indicate that their thermal decomposition often occurs in distinct stages. For instance, the TGA of 5,5-dimethylhydantoin (B190458) shows a single significant weight loss corresponding to its decomposition between 246-274°C. In contrast, its methylol derivatives exhibit a two-stage decomposition, with the initial weight loss attributed to the dissociation of formaldehyde, followed by the decomposition of the hydantoin ring at higher temperatures. A thermochemical study of 1-methylhydantoin (B147300) also utilized TGA to measure mass loss rates as a function of temperature to determine the enthalpy of vaporization.
Based on the analysis of analogous compounds, a hypothetical TGA profile for this compound can be projected. The presence of the hydroxyphenyl group might influence the decomposition pathway. The initial weight loss could be associated with the loss of smaller molecules or side groups, followed by the primary decomposition of the imidazolidine-2,4-dione core at elevated temperatures.
Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 150 - 250 | ~5-10% | Loss of adsorbed water or volatile impurities. |
| 250 - 350 | ~40-50% | Primary decomposition of the imidazolidine-2,4-dione ring. |
| 350 - 500 | ~20-30% | Decomposition of the hydroxyphenyl moiety and further fragmentation. |
| > 500 | ~10-20% | Residual char formation. |
This table is illustrative and based on the thermal behavior of related hydantoin compounds. Actual experimental values may vary.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a powerful technique for visualizing the surface morphology, topography, and particle size of solid materials at high magnifications. In the context of this compound, SEM would be instrumental in characterizing the compound in its solid state, which is crucial for applications in materials science and pharmaceuticals.
For instance, if this compound were synthesized for use in a polymer composite, SEM could be used to examine the dispersion and interfacial adhesion of the hydantoin particles within the polymer matrix. Analysis of cryo-SEM images of microbial biofilms has demonstrated the ability of this technique to preserve and visualize the native morphology of delicate structures. Similarly, for crystalline powders of this compound, SEM would reveal the crystal habit, size distribution, and degree of agglomeration. This information is vital for understanding powder flowability, dissolution rates, and other physical properties relevant to material processing.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy offers even higher resolution than SEM, enabling the visualization of the internal structure of materials at the nanoscale. For polymers and crystalline materials, TEM can reveal details about the crystalline and amorphous regions, as well as the presence of defects.
In the study of materials incorporating this compound, TEM could be employed to investigate the nanostructure. If the compound is used to create polymeric materials, TEM could provide insights into the morphology of the polymer blends or composites. For example, it could be used to visualize the lamellar structures in semicrystalline polymers containing the hydantoin moiety. The sample preparation for TEM is critical, especially for soft materials like polymers, to avoid artifacts and accurately represent the material's structure.
Structure Activity Relationship Sar Studies of 1 4 Hydroxyphenyl Imidazolidine 2,4 Dione and Its Analogues
Methodologies for SAR Elucidation in Imidazolidine-2,4-dione Research
A variety of computational and experimental methodologies are employed to elucidate the SAR of imidazolidine-2,4-dione derivatives. A primary approach involves the synthesis of a library of analogues where specific parts of the molecule, such as substituents on the N1, N3, or C5 positions, are systematically varied. researchgate.netceon.rs These compounds are then subjected to biological assays to determine their activity, such as their ability to inhibit specific enzymes like Protein Tyrosine Phosphatase 1B (PTP1B). nih.govresearchgate.net
Computational techniques are crucial for building predictive models and understanding interactions at a molecular level. Key methodologies include:
Quantitative Structure-Activity Relationship (QSAR): This method correlates variations in the physicochemical properties of compounds with their biological activities. researchgate.net Both 2D-QSAR, using descriptors like electronic and topological properties, and 3D-QSAR have been applied to imidazolidine-2,4-diones. researchgate.net
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques are used to create models that predict the biological activity of molecules based on their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. nih.govnih.gov The models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity, guiding further drug design. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It helps to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.
Artificial Neural Networks (ANN) and Multiple Linear Regression (MLR): These statistical methods are used to build QSAR models. researchgate.net Studies have shown that ANN models can sometimes offer superior predictive power compared to classical MLR methods for imidazolidine-2,4-dione derivatives. researchgate.net
These methodologies, often used in combination, provide a comprehensive framework for understanding the intricate relationship between the molecular structure of imidazolidine-2,4-dione analogues and their biological functions. nih.gov
Influence of the 4-Hydroxyphenyl Moiety at N1 on Biological Activity
The 4-hydroxyphenyl group attached to the N1 position of the imidazolidine-2,4-dione ring plays a significant role in modulating biological activity. This moiety can engage in crucial molecular interactions with biological targets, primarily through hydrogen bonding.
The phenolic hydroxyl (-OH) group is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, which is often critical for anchoring the ligand within the active site of a target protein. For instance, in the context of enzyme inhibition, this hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme's binding pocket. acs.org Studies on various heterocyclic scaffolds have demonstrated that a para-hydroxyl group on a phenyl ring is often essential for potent activity. acs.orgmdpi.com The removal or relocation of this group frequently leads to a significant decrease in biological efficacy, highlighting its importance.
Furthermore, the phenyl ring itself contributes to the binding through hydrophobic or π-π stacking interactions with aromatic amino acid residues of the target protein. The combination of the aromatic ring and the strategically placed hydroxyl group makes the 4-hydroxyphenyl moiety a potent pharmacophore for establishing high-affinity interactions. Research on related antagonists for the NMDA receptor subtype NR1A/2B also underscores the importance of a 4-hydroxyphenyl group in achieving high potency. nih.gov
Impact of Substituent Variations on the Imidazolidine-2,4-dione Ring System
Modifications to the core imidazolidine-2,4-dione ring, particularly at the C5 position, have a profound impact on biological activity. The substituents at this position can influence the molecule's size, shape, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets. researchgate.net
SAR studies have extensively explored the effect of introducing various substituents at the C5 position. For example:
Alkyl and Aryl Groups: The introduction of different alkyl, aryl, or phenethyl groups at C5 has been shown to modulate antimicrobial and other pharmacological activities. ceon.rs The nature of these substituents (e.g., electron-donating or electron-withdrawing) on an aryl ring can fine-tune the compound's potency. nih.gov
5,5-Disubstitution: Many potent hydantoin (B18101) derivatives feature disubstitution at the C5 position. researchgate.net For example, 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) is a well-known anticonvulsant, demonstrating the significance of aryl groups at this position. acs.org
Spiro-fused Rings: Creating spirohydantoins by fusing a ring system at the C5 position is a common strategy that can lead to compounds with diverse biological activities, including anticancer properties. researchgate.netnih.gov The conformationally restricted nature of spirocyclic systems can enhance binding affinity and selectivity for a target.
The following table summarizes the impact of C5 substitutions on the activity of select imidazolidine-2,4-dione derivatives from various studies.
Stereochemical Considerations and Geometric Isomerism in Modulating Biological Efficacy
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. When a chiral center is present in an imidazolidine-2,4-dione analogue, typically at the C5 position, the resulting enantiomers can exhibit significantly different pharmacological activities.
Geometric isomerism (E/Z isomerism) can also be a critical factor, particularly in derivatives where an exocyclic double bond is present, such as in 5-arylidene-thiazolidine-2,4-dione analogues. nih.govnih.gov The different spatial arrangement of substituents around the double bond can lead to variations in how the molecule interacts with its target, thereby influencing its biological efficacy. The synthesis of such compounds often results in a specific isomer, and its configuration is a key determinant of its activity.
Exploration of Bioisosteric Replacements for Enhanced Pharmacological Profiles
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of rational drug design. drughunter.comresearchgate.net This approach is used to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity. drughunter.com In the context of 1-(4-Hydroxyphenyl)imidazolidine-2,4-dione and its analogues, several bioisosteric replacements can be explored.
Replacement of the Imidazolidine-2,4-dione Ring: The core ring itself can be replaced with other five-membered heterocycles. A common bioisostere for the hydantoin ring is the thiazolidine-2,4-dione ring, where the N1 nitrogen is replaced by a sulfur atom. nih.gov Another related scaffold is rhodanine (B49660) (2-thioxothiazolidin-4-one). acs.org These replacements can alter the electronic distribution and hydrogen bonding capacity of the core structure, leading to different biological activities. mdpi.com
Replacement of Carbonyl with Thiocarbonyl: One or both of the carbonyl (C=O) groups in the hydantoin ring can be replaced by a thiocarbonyl (C=S) group to yield thiohydantoins. mdpi.com This modification significantly alters the polarity and hydrogen-bonding characteristics of the molecule and has been shown to produce compounds with a wide range of biological activities, including antiviral and anti-inflammatory properties. researchgate.netmdpi.com
Replacements for the 4-Hydroxyphenyl Moiety: The phenyl ring can be substituted with other aromatic or heteroaromatic rings like pyridine (B92270) or thiophene (B33073) to explore different hydrophobic and electronic interactions. cambridgemedchemconsulting.com The hydroxyl group can be replaced by other groups capable of hydrogen bonding, such as -NH2 or -F, although this can also impact the acidity and electronic nature of the substituent. cambridgemedchemconsulting.com
Heterocyclic Amide Bioisosteres: In a broader context, heterocyclic rings such as 1,2,4-oxadiazoles or triazoles are often used as bioisosteres for amide bonds. nih.gov This strategy could be applied to more complex derivatives of the core scaffold to improve properties like metabolic stability. drughunter.com
The following table provides examples of common bioisosteric replacements relevant to the imidazolidine-2,4-dione scaffold.
Rational Design through Pharmacophoric Hybridization Strategies
Pharmacophore hybridization is a drug design strategy that involves combining two or more distinct pharmacophoric scaffolds into a single molecule. The goal is to create a hybrid compound that possesses the desired biological activities of the parent molecules, potentially leading to enhanced potency, dual-target activity, or a novel mechanism of action. mdpi.com
The imidazolidine-2,4-dione scaffold has been successfully hybridized with various other pharmacologically active moieties. For instance, researchers have created hybrid molecules by combining the hydantoin ring with other heterocyclic systems known for their biological relevance, such as:
Purines: Purine (B94841) analogues are used in the treatment of various diseases, including cancer. nih.gov Hybridizing a hydantoin with a purine scaffold could lead to novel anticancer agents. nih.gov
Acridines: Acridine (B1665455) derivatives are known DNA intercalators. Hybrid molecules linking thiazolidine-2,4-dione (a bioisostere of hydantoin) with an acridine core have been designed as potential antitumor agents. mdpi.com
Imidazoles: The hybridization of an imidazole (B134444) ring with other polynuclear aromatic scaffolds has been explored to create compounds that act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov This strategy could be extended to the imidazolidine-2,4-dione core.
This approach allows for the creation of structurally diverse molecules with the potential for complex and beneficial biological profiles. mdpi.com
Quantitative Correlation Between Structural Descriptors and Observed Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For imidazolidine-2,4-dione derivatives, QSAR models have been instrumental in identifying the key structural descriptors that govern their potency, particularly as PTP1B inhibitors. nih.govresearchgate.net
These models are typically expressed as linear or non-linear equations. For example, a Multiple Linear Regression (MLR) analysis on a set of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives (bioisosteres of hydantoins) yielded a robust QSAR model with a high correlation coefficient (R²) of 0.942, indicating a strong correlation between the selected descriptors and PTP1B inhibitory activity. mdpi.com
3D-QSAR studies, such as CoMFA and CoMSIA, provide more detailed insights. nih.gov These analyses generate contour maps that visually represent the correlation between structural features and activity. For a series of imidazolidine-2,4-dione PTP1B inhibitors, a CoMSIA model showed superior predictive ability over a CoMFA model. nih.gov
The statistical parameters from one such study are summarized below:
q²: A measure of the internal predictive ability of the model.
r²: A measure of the model's ability to fit the training set data.
SEE: The standard error of the estimate, indicating the precision of the predictions.
r²_pred: A measure of the model's ability to predict the activity of an external test set of compounds.
The CoMSIA contour maps for these inhibitors revealed that steric, electrostatic, hydrophobic, and hydrogen-bond donor properties were all significant for activity. nih.govnih.gov For instance, the maps might indicate that a bulky, hydrophobic group is favored in one region of the molecule, while a hydrogen-bond donor is preferred in another, providing clear, actionable guidance for designing more potent inhibitors. nih.gov
Computational Chemistry and in Silico Approaches in Imidazolidine 2,4 Dione Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. It is widely used to understand the structural basis of molecular recognition and to screen virtual libraries of compounds for potential drug candidates.
Docking simulations are instrumental in predicting how imidazolidine-2,4-dione derivatives fit into the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then scoring these poses based on a function that estimates the binding affinity. A lower docking score generally indicates a more favorable binding energy and, consequently, a higher predicted affinity.
For instance, in studies targeting the Cyclooxygenase-2 (COX-2) enzyme, designed imidazolidinone derivatives have shown strong binding affinities, with docking scores reaching as low as -11.569 kcal/mol, which is more favorable than the reference ligand rofecoxib (B1684582) (-9.309 kcal/mol). najah.edu Similarly, in the pursuit of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, thiazolidine-2,4-dione derivatives, a structurally related class, were evaluated, with docking results revealing that modifications like sulfonylthiourea linkers played a crucial role in enhancing binding affinities. nih.gov These simulations help rank potential inhibitors and prioritize them for synthesis and further biological testing. frontiersin.org
| Compound Class | Target Protein | Example Docking Score (kcal/mol) | Reference Ligand Score (kcal/mol) |
|---|---|---|---|
| Imidazolidinone Derivatives | COX-2 | -11.569 | -9.309 (Rofecoxib) najah.edu |
| Thiazolidine-2,4-dione Hybrids | VEGFR-2 | -92 KJ/mol (Binding Free Energy) | N/A nih.gov |
| Imidazolidine-2,4-dione Derivatives | Bcl-2 | Data not specified | Data not specified nih.gov |
Beyond predicting affinity, molecular docking provides detailed three-dimensional models of the ligand-receptor complex, elucidating the specific intermolecular interactions that stabilize the binding. These interactions are critical for a ligand's potency and selectivity. Key interactions frequently observed for imidazolidine-2,4-dione derivatives include:
Hydrogen Bonds: The carbonyl groups and N-H moieties of the imidazolidine-2,4-dione core are adept at forming hydrogen bonds with polar amino acid residues in the active site. For example, docking studies of derivatives with the VEGFR-2 enzyme showed that the thiazolidine-2,4-dione ring could form hydrogen bonds with the amino acid Cysteine919. nih.gov
Hydrophobic Interactions: The phenyl group, such as the 4-hydroxyphenyl substituent, and other nonpolar parts of the molecule often engage in hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine within the target's binding pocket. najah.edu
π-Cationic Interactions: In some cases, the aromatic rings of the ligands can interact with positively charged residues in the active site. mdpi.com
In the context of COX-2 inhibition, docking revealed that stable binding was achieved through interactions with both hydrophobic and hydrophilic amino acid residues, including SER530, ALA527, VAL523, PHE518, and ARG513. najah.edu Understanding this interaction network is crucial for designing derivatives with improved binding characteristics.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing valuable information on the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
MD simulations are used to assess the stability of a docked pose. By simulating the complex over a period, typically nanoseconds, researchers can observe whether the ligand remains securely bound in its predicted orientation or if it shifts or dissociates. Key metrics used to analyze these simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and is stable. najah.edu
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible or rigid. Significant changes in RMSF upon ligand binding can indicate induced-fit effects. najah.edu
Studies on imidazolidine-2,4-dione derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors have employed MD simulations to understand the inhibitory mechanism at a molecular level. nih.gov These simulations showed that the binding of an inhibitor could stabilize the catalytic region of the PTP1B protein. nih.gov Similarly, a 100-nanosecond simulation of an imidazolidinone derivative with COX-2 confirmed the stability of the complex and revealed consistent ligand-protein interactions throughout the simulation. najah.edu
MD simulations can be coupled with post-processing methods to calculate the binding free energy of a ligand to its receptor, offering a more rigorous estimate of binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches. frontiersin.org
These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation energies. frontiersin.orgnih.gov For example, MM/GBSA calculations for newly designed imidazolidinone derivatives targeting COX-2 indicated that all tested compounds had favorable binding free energies. najah.edu In another study targeting VEGFR-2, the MM/PBSA method was used to investigate the binding free energy of a thiazolidine-2,4-dione complex, yielding a low (favorable) binding free energy of -92 KJ/mol. nih.gov These calculations help to refine and validate the predictions made by initial molecular docking screens. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized molecules.
Several QSAR studies have been conducted on imidazolidine-2,4-dione derivatives. researchgate.netnih.gov For instance, a comprehensive QSAR analysis was performed on thirty-nine imidazolidine-2,4-dione derivatives as PTP1B inhibitors. researchgate.net This study used quantum-level electronic properties as descriptors and employed both multiple linear regression (MLR) and artificial neural network (ANN) methods to build predictive models. researchgate.net The resulting statistical models were able to effectively predict the antidiabetic activities (quantified by IC50 values). researchgate.net
Another study on PTP1B inhibitors utilized 3D-QSAR techniques, namely Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). nih.gov These models provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. The CoMSIA model, in this case, proved to be highly predictive. nih.gov The insights gained from such QSAR models are invaluable for the rational design of novel and more effective imidazolidine-2,4-dione derivatives. nih.gov
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | SEE (Standard Error of Estimate) | r²pred (Predictive correlation coefficient) |
|---|---|---|---|---|
| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 |
| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 |
Application of 2D and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the physicochemical properties of a series of compounds with their biological activities. Both 2D and 3D-QSAR methodologies have been applied to derivatives of imidazolidine-2,4-dione to elucidate the key structural features required for their therapeutic effects.
In a notable 3D-QSAR study on imidazolidine-2,4-dione derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type 2 diabetes, researchers employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) techniques. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties could enhance or diminish activity.
The CoMFA model focuses on steric and electrostatic fields, while the CoMSIA model provides a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The statistical robustness of these models is crucial for their predictive power. nih.gov For the imidazolidine-2,4-dione derivatives, the CoMSIA model proved to be more predictive than the CoMFA model, as indicated by its superior statistical parameters. nih.gov The insights gained from the contour maps are instrumental in guiding the synthesis of new derivatives with improved inhibitory potency. nih.gov
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | SEE (Standard Error of Estimate) | r²pred (Predictive correlation coefficient) |
|---|---|---|---|---|
| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 |
| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 |
Utilization of Machine Learning and Statistical Models (e.g., Artificial Neural Networks, Multiple Linear Regression)
Beyond traditional QSAR, modern machine learning (ML) and statistical models are increasingly used to handle complex, high-dimensional chemical data. nih.gov Methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) have been applied to model the structure-activity relationships of imidazolidine-2,4-dione and related heterocyclic compounds. scispace.com
MLR is a statistical technique used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). For instance, an MLR-based QSAR model was developed for 5-oxo-imidazoline derivatives, a structurally similar class, to predict their inhibitory activity against polo-like kinase 1. jmchemsci.com
ANNs, inspired by the neural networks of the human brain, are powerful tools capable of modeling highly non-linear relationships. An ANN-based QSAR study was successfully applied to imidazolidine-2,4-dione derivatives to model their PTP1B inhibitory activity, demonstrating the utility of this approach in capturing complex structure-activity landscapes. scispace.com These advanced models can screen large virtual libraries of compounds, prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. mdpi.com
Selection of Molecular Descriptors and Model Validation Techniques
The foundation of any robust QSAR or ML model is the careful selection of molecular descriptors and rigorous validation. mdpi.comnih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov They can be categorized based on their dimensionality and the properties they represent.
Common Categories of Molecular Descriptors:
Constitutional (1D/2D): Describe the basic composition and connectivity of a molecule (e.g., molecular weight, atom counts).
Topological (2D): Quantify molecular shape and branching.
Geometrical (3D): Depend on the 3D coordinates of the atoms (e.g., molecular surface area).
Physicochemical (3D): Include properties like steric, electrostatic, and hydrophobic fields, which are crucial in 3D-QSAR studies. researchgate.netmdpi.com
Quantum Chemical: Derived from quantum mechanics calculations, describing electronic properties. nih.gov
Model validation is essential to ensure that a developed model is not only statistically sound but also has predictive power for new, untested compounds. nih.gov Validation is typically performed using both internal and external methods.
| Validation Type | Method | Description |
|---|---|---|
| Internal Validation | Leave-One-Out (LOO) Cross-Validation | A model is built using all but one compound, and the activity of the excluded compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (q²) indicates the model's robustness. jmchemsci.com |
| Leave-Group-Out Cross-Validation | Similar to LOO, but groups of compounds are left out instead of a single one. mdpi.com | |
| External Validation | Predictive r² (r²pred) | The model, built using a training set of compounds, is used to predict the activities of an external test set of compounds that were not used in model development. A high r²pred value confirms the model's predictive ability. nih.gov |
| Additional Checks | Y-Scrambling | The biological activity values are randomly shuffled, and a new model is built. A low correlation coefficient for the scrambled model confirms that the original model is not due to chance correlation. jmchemsci.com |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations offer a detailed view of the electronic structure of a molecule, providing insights that are complementary to experimental data and QSAR studies. These methods are used to understand molecular stability, reactivity, and intermolecular interactions at a fundamental level.
Density Functional Theory (DFT) Studies of Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for studying medium-to-large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations are employed to determine the optimized molecular geometry (the lowest energy conformation) and a wide range of electronic properties. nih.gov
For imidazolidine-2,4-dione derivatives, DFT calculations have been used to compute total energies, which can help in assessing the relative stability of different tautomeric forms or isomers. edu.krd These calculations are typically performed using specific combinations of functionals and basis sets, such as the B3LYP functional with the 6-311++G(d,p) basis set, which has been shown to provide reliable results for similar organic molecules. nih.govresearchgate.net The theory also allows for the calculation of thermodynamic parameters like enthalpy, entropy, and Gibbs free energy. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Indices
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capability.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability. scispace.com A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scispace.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. nih.gov
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. |
Electrostatic Potential Surface (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. deeporigin.com It is mapped onto the molecule's surface and color-coded to indicate regions of varying electrostatic potential. schrodinger.com This visual representation is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. proteopedia.org
The color scheme typically follows a standard convention:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are favorable sites for interacting with positive charges (e.g., hydrogen bond donors). researchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. researchgate.net
Green/Yellow: Regions of intermediate or near-zero potential.
For 1-(4-Hydroxyphenyl)imidazolidine-2,4-dione, an MEP map would reveal negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as primary sites for hydrogen bonding interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the N-H and O-H groups, marking them as hydrogen bond donor sites. researchgate.net This information is critical for predicting how the molecule will orient itself within a biological target's binding pocket. deeporigin.com
In Silico Predictive Tools for Research Compound Prioritization and Lead Optimization
In the landscape of pharmaceutical research, in silico tools are instrumental in navigating the vast chemical space to identify and refine promising drug candidates. sci-hub.se For derivatives of the imidazolidine-2,4-dione family, computational approaches facilitate a multi-parametric assessment that is crucial for lead optimization. These methods allow for the early prediction of a compound's behavior, significantly reducing the time and resources allocated to laboratory synthesis and testing.
The process of lead optimization for compounds such as this compound involves a tiered in silico screening approach. Initially, large virtual libraries of related structures can be generated and subjected to high-throughput virtual screening against known biological targets. This helps in prioritizing compounds with the highest predicted affinity and most favorable interaction profiles. Subsequent, more computationally intensive methods are then applied to this smaller, more promising subset of molecules to refine their structures and predict their physicochemical and pharmacokinetic properties.
A critical aspect of drug development is understanding how a compound interacts with its biological target. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding mode and affinity of a ligand to a receptor. nih.govnajah.edu For the imidazolidine-2,4-dione scaffold, these methods have been employed to elucidate interactions with various enzymes and receptors. nih.govnih.gov
Molecular docking studies can predict the preferred orientation of this compound within the binding site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For instance, the hydroxyphenyl moiety could potentially form hydrogen bonds with polar amino acid residues, while the imidazolidine-2,4-dione core might engage in interactions with the protein backbone.
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement and conformational changes over time. nih.gov This can reveal the stability of the predicted binding pose and provide insights into the thermodynamics of binding. mdpi.com Based on computational studies of similar imidazolidine-2,4-dione derivatives, a predictive table of potential receptor targets for this compound can be compiled.
Table 1: Predicted Potential Receptor Targets for this compound and Predicted Interaction Types
| Potential Receptor Target | Predicted Type of Interaction | Key Moieties Involved |
|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Hydrogen bonding, hydrophobic interactions | Hydroxyphenyl group, imidazolidine-2,4-dione ring |
| Cyclooxygenase-2 (COX-2) | Hydrophobic interactions, potential hydrogen bonds | Phenyl ring, imidazolidine-2,4-dione carbonyls |
This table is predictive and based on computational modeling of structurally related imidazolidine-2,4-dione derivatives.
The intrinsic stability and reactivity of a drug candidate are critical determinants of its therapeutic potential and shelf-life. Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are invaluable for assessing these properties at the molecular level. sci-hub.seresearchgate.net
DFT calculations can be used to determine the optimized geometry of this compound and to calculate various electronic properties that correlate with its stability and reactivity. researchgate.net One of the key parameters derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity. sci-hub.se
Molecular Electrostatic Potential (MEP) mapping is another useful tool that visualizes the electron density distribution around the molecule. This allows for the identification of electrophilic and nucleophilic sites, predicting how the molecule might interact with other molecules, including potential metabolic enzymes or degradation agents. researchgate.net For this compound, the oxygen and nitrogen atoms of the imidazolidine-2,4-dione ring and the hydroxyl group on the phenyl ring are expected to be regions of negative electrostatic potential, indicating their susceptibility to electrophilic attack.
Table 2: Predicted Stability and Reactivity Parameters for this compound
| Parameter | Predicted Value/Observation | Implication |
|---|---|---|
| HOMO-LUMO Energy Gap | Moderately large | Indicates good kinetic stability |
| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl oxygens, hydroxyl oxygen, and ring nitrogens | Potential sites for electrophilic attack and hydrogen bonding |
The values in this table are predictive and represent typical findings for this class of compounds based on computational analysis. Specific values would require dedicated calculations for this compound.
Anticancer and Antiproliferative Activities (in vitro cellular models)
Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, HCT-116, HePG-2, K562, PC-3, A549)
Derivatives of the imidazolidine-2,4-dione scaffold have demonstrated notable antiproliferative activity against a range of human cancer cell lines in laboratory settings.
One study synthesized a series of 5,5-diphenylhydantoin derivatives and evaluated their cytotoxic effects. A particular derivative, compound 24 , exhibited significant activity against MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HePG-2 (hepatocellular carcinoma) cell lines, with IC50 values of 4.92 ± 0.3 μM, 12.83 ± 0.9 μM, and 9.07 ± 0.8 μM, respectively mdpi.com. The baseline compound in this series, an unsubstituted phenyl derivative (7 ), showed higher IC50 values of 38.30 μM (MCF-7), 47.46 μM (HCT-116), and 55.81 μM (HePG-2), indicating that specific substitutions on the hydantoin (B18101) ring are crucial for enhanced potency mdpi.com.
In another investigation, a series of imidazolidine-2,4-dione derivatives were designed as Bcl-2 inhibitors. Among these, compound 8k showed improved growth inhibitory effects on K562 (chronic myelogenous leukemia) and PC-3 (prostate cancer) cell lines when compared to a lead compound nih.gov.
Furthermore, a comprehensive review of hydantoin derivatives highlighted their potential as anticancer agents. For instance, one potent derivative demonstrated superior antiproliferative activity against HL-60 (promyelocytic leukemia) and RPMI-8226 (multiple myeloma) cells with IC50 values of 0.25 μM and 0.23 μM, respectively. This same compound was also found to be more effective than the standard drug SAHA against K562, HCT-116, and A549 (lung carcinoma) cell lines ekb.eg.
| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 24 (5,5-diphenyl derivative) | MCF-7 | 4.92 ± 0.3 | mdpi.com |
| Compound 24 (5,5-diphenyl derivative) | HCT-116 | 12.83 ± 0.9 | mdpi.com |
| Compound 24 (5,5-diphenyl derivative) | HePG-2 | 9.07 ± 0.8 | mdpi.com |
| Compound 7 (unsubstituted phenyl derivative) | MCF-7 | 38.30 | mdpi.com |
| Compound 7 (unsubstituted phenyl derivative) | HCT-116 | 47.46 | mdpi.com |
| Compound 7 (unsubstituted phenyl derivative) | HePG-2 | 55.81 | mdpi.com |
| Compound 9a (hydroxamic acid derivative) | HL-60 | 0.25 | ekb.eg |
| Compound 9a (hydroxamic acid derivative) | RPMI-8226 | 0.23 | ekb.eg |
Molecular Targets and Pathways of Action
Sirtuins are a class of NAD+-dependent deacetylases that are involved in various cellular processes, including cell cycle and apoptosis nih.gov. They are considered potential therapeutic targets in aging-related diseases and cancer nih.govmdpi.com. While sirtuins are a recognized class of histone deacetylases (Class III), current research available does not directly link this compound or its derivatives to the modulation of sirtuin activity.
The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members being attractive targets for cancer therapy mdpi.comnih.gov. A study focused on designing and synthesizing a series of imidazolidine-2,4-dione derivatives specifically to inhibit anti-apoptotic Bcl-2 proteins nih.gov. The findings from this research demonstrated that these derivatives could indeed act as Bcl-2 inhibitors, leading to growth inhibition in cancer cell lines such as K562 and PC-3 nih.gov.
In a separate study, a potent 5,5-diphenylhydantoin derivative, compound 24 , was shown to induce apoptosis in MCF-7 cells by reducing the levels of the anti-apoptotic protein Bcl-2 mdpi.com.
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often observed in cancer mdpi.comexplorationpub.com. HDAC inhibitors have emerged as a promising class of anticancer agents mdpi.comnih.gov.
The imidazolidine-2,4-dione scaffold has been incorporated into molecules designed as HDAC inhibitors ekb.eg. For instance, research has described the synthesis of a Psammaplin A monomer, an HDAC inhibitor, which involved the coupling of 3-bromo-4-hydroxybenzaldehyde with imidazolidine-2,4-dione nih.gov. One review highlights that hydantoin-based hydroxamic acid derivatives have shown potent HDAC inhibitory action, with one compound exhibiting IC50 values against HDAC1 and HDAC4 comparable or superior to the known HDAC inhibitor SAHA ekb.eg.
Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation of the bipolar spindle during mitosis nih.gov. Inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy nih.govnih.gov. While various classes of KSP inhibitors have been identified, the available research does not indicate that this compound or its derivatives act as inhibitors of KSP.
Tubulin Polymerization Inhibition
Extensive literature searches did not yield any specific in vitro research studies investigating the direct effects of this compound on tubulin polymerization. While the broader class of imidazolidine-2,4-dione derivatives has been a subject of interest in medicinal chemistry for various biological activities, specific experimental data, such as IC50 values or detailed mechanistic studies on the interaction of this compound with tubulin, are not available in the reviewed scientific literature. Therefore, no data tables or detailed research findings regarding its tubulin polymerization inhibition activity can be presented.
Epidermal Growth Factor Receptor (EGFR) Pathway Modulation
There is currently no available in vitro research data specifically examining the modulatory effects of this compound on the Epidermal Growth Factor Receptor (EGFR) pathway. Scientific investigations into the potential of this specific compound to inhibit EGFR kinase activity, alter downstream signaling proteins, or affect the proliferation of EGFR-dependent cell lines have not been reported in the accessible scientific literature. Consequently, no data on its efficacy or mechanism of action related to the EGFR pathway can be provided.
Mechanisms of Apoptosis Induction
Specific in vitro studies detailing the mechanisms of apoptosis induction by this compound are not found in the current scientific literature. Research focusing on its ability to induce programmed cell death, including studies on caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential in cancer cell lines, has not been published. As a result, there are no detailed research findings or data tables to present regarding the apoptotic mechanisms of this particular compound.
Antidiabetic Activities (in vitro enzymatic and cellular models)
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies
While derivatives of imidazolidine-2,4-dione have been explored as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the regulation of insulin (B600854) signaling, specific in vitro enzymatic assays and IC50 data for this compound are not available in the reviewed literature. The inhibitory potential and the precise mechanism of interaction of this specific compound with the PTP1B enzyme remain uninvestigated.
Investigations into Insulin Signaling Pathway Modulation
No dedicated in vitro studies have been found that investigate the modulation of the insulin signaling pathway by this compound. Research on its effects on key components of this pathway, such as the insulin receptor, IRS proteins, and downstream kinases like Akt, in cellular models has not been reported. Therefore, there is no data to present on its influence on insulin sensitivity or glucose uptake at a cellular level.
Antimicrobial Activities (in vitro microbiological studies)
There is a lack of specific in vitro microbiological studies investigating the antimicrobial activities of this compound. Reports on its efficacy against various strains of bacteria and fungi, including the determination of Minimum Inhibitory Concentrations (MICs), are not present in the accessible scientific literature. Thus, no data tables or detailed findings on its antimicrobial spectrum can be provided.
In Vitro Mechanistic Insights into the Biological Activities of Imidazolidine-2,4-dione Derivatives
While specific in vitro research on this compound is not extensively detailed in publicly available literature, the broader class of imidazolidine-2,4-dione (also known as hydantoin) derivatives has been the subject of numerous mechanistic studies. These investigations reveal a range of biological activities, demonstrating the therapeutic potential of this chemical scaffold. This article focuses on the in vitro research elucidating the antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticoagulant properties of these derivatives.
Emerging Research Directions and Future Perspectives in Imidazolidine 2,4 Dione Chemistry and Chemical Biology
Rational Design and Synthesis of Next-Generation Imidazolidine-2,4-dione Analogues
The rational design of new imidazolidine-2,4-dione analogues is a dynamic area of research, focused on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves "core hopping," where the central imidazolidine-2,4-dione moiety is used as a template to discover novel inhibitors for specific biological targets. nih.gov For instance, this approach has been successfully employed to develop selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for type 2 diabetes. nih.gov
Synthetic strategies for creating these next-generation analogues are diverse. The Bucherer-Bergs reaction is a classical and widely used method for synthesizing 5,5-disubstituted hydantoins from corresponding ketones or ketoesters. ceon.rsresearchgate.net More contemporary methods involve multi-component reactions and structural modifications of existing molecules through techniques like bioisosterism, where parts of a molecule are replaced with other chemical groups that have similar physical or chemical properties. mdpi.comresearchgate.net These synthetic efforts have produced a wide array of derivatives, including those with substitutions at the N-3 and C-5 positions, which have shown potential as anticonvulsant, antiarrhythmic, and antidiabetic agents. mdpi.comnih.gov
The synthesis process often involves reacting amino acids with isocyanates or isothiocyanates, followed by acid hydrolysis, to yield various imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives. mdpi.comnih.gov These synthetic endeavors have led to the creation of extensive libraries of compounds for biological screening. ceon.rs
| Derivative Type | Synthetic Approach | Key Feature | Reference |
|---|---|---|---|
| 5,5-Disubstituted Hydantoins | Bucherer-Bergs Reaction | Substitution at the C-5 position from ketones/ketoesters. | ceon.rsresearchgate.net |
| N-3 and C-5 Substituted Imidazolidines | Reaction of amino acids with isocyanates/isothiocyanates | Modifications at nitrogen and carbon positions for diverse biological activity. | mdpi.comnih.gov |
| 5-(Substituted benzylidine) imidazolidine-2,4-diones | Site identification and molecular docking guided synthesis | Designed for specific targets like M. tuberculosis. | researchgate.net |
| 3-Arylsulfonylimidazolidine-2,4-diones | Reaction with arylsulfonyl chlorides | Addition of a sulfonyl group to the core structure. | researchgate.net |
Advanced Computational Integration for Accelerated Drug Discovery Research
Computational methods are integral to modern drug discovery, significantly accelerating the identification and optimization of lead compounds based on the imidazolidine-2,4-dione scaffold. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are routinely used to predict the binding affinity and interaction patterns of novel analogues with their biological targets. nih.govresearchgate.net
Molecular docking simulations, for example, have been used to propose the most likely binding modes of imidazolidine-2,4-dione derivatives with enzymes like PTP1B, providing insights into the structural basis of their inhibitory activity. nih.gov Similarly, in silico studies are employed to design and screen virtual libraries of compounds against targets like VEGFR-2, an important protein in cancer angiogenesis. nih.gov These computational approaches help prioritize compounds for synthesis and biological testing, thereby saving time and resources.
Crystallographic and computational analyses of imidazolidine-2,4-dione-based compounds are also used to understand their solid-state properties, such as polymorphism and solvate formation, which are critical for drug development. chemrxiv.org Furthermore, predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are generated computationally to assess the drug-likeness of newly designed molecules early in the discovery pipeline. nih.goveuropub.co.uk
| Computational Method | Application in Imidazolidine-2,4-dione Research | Example Target | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of inhibitors. | PTP1B, VEGFR-2, α-amylase | nih.govnih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Investigating the structural and kinetic characteristics of ligand-protein complexes. | VEGFR-2 | nih.gov |
| 3D-QSAR | Developing models to predict the biological activity of new analogues. | PIM-1 kinase | researchgate.net |
| Virtual Screening | Screening large compound libraries to identify potential hits. | α-amylase | researchgate.net |
| ADMET Prediction | Evaluating drug-like properties and potential toxicity. | PPARγ modulators, VEGFR-2 inhibitors | nih.goveuropub.co.uk |
Identification and Validation of Novel Biological Targets for Imidazolidine-2,4-dione Scaffolds
The imidazolidine-2,4-dione scaffold has demonstrated activity against a diverse range of biological targets, implicating its potential in treating various diseases. A significant body of research is dedicated to identifying and validating new targets for these compounds.
One prominent target is Protein Tyrosine Phosphatase-1B (PTP1B) , a negative regulator in insulin (B600854) and leptin signaling, making it a key target for type 2 diabetes and obesity. nih.gov Another important class of targets are the B-cell lymphoma-2 (Bcl-2) family proteins , which are crucial regulators of apoptosis and are promising targets for cancer therapy. nih.gov
Other validated targets for imidazolidine-2,4-dione derivatives include:
Lymphoid-specific tyrosine phosphatase (LYP) : An enzyme in immune cells that is a target for autoimmune diseases. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : A key mediator of angiogenesis, targeted in cancer treatment. nih.gov
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) : A nuclear receptor involved in metabolism and a target for antidiabetic drugs. researchgate.net
Quorum-sensing receptors (LasR and RhlR) in Pseudomonas aeruginosa: Targeting these receptors can inhibit bacterial virulence without directly killing the bacteria, potentially reducing the development of resistance. nih.gov
The process of target identification and validation often involves a combination of innovative strategies such as chemoproteomics, functional genomics, and phenotypic assays. discoveryontarget.com
Development of High-Throughput Screening (HTS) Assays for New Leads
High-throughput screening (HTS) is a critical component of drug discovery, allowing for the rapid evaluation of large libraries of compounds to identify promising "hits." For imidazolidine-2,4-dione derivatives, HTS assays are developed based on the specific biological target being investigated.
For enzyme targets like PTP1B or LYP, HTS assays are typically designed to measure the inhibition of enzyme activity. nih.govnih.gov These assays often use a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion, which is then measured in the presence and absence of the test compounds.
In the context of cancer research, HTS assays might involve cell-based screens where the growth inhibitory effects of compounds on cancer cell lines (e.g., K562, PC-3, HepG2, MCF-7) are measured. nih.govnih.gov For antimicrobial screening, the minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC) are determined using microdilution methods against various strains of bacteria and fungi. ceon.rsresearchgate.net
The development of robust and miniaturized HTS assays is essential for efficiently screening the vast chemical space generated by the synthesis of new imidazolidine-2,4-dione analogues, enabling the identification of new lead compounds for further development.
Application of Chemical Biology Approaches for Mechanistic Deconvolution
Understanding the precise mechanism of action of a drug candidate is crucial for its development. Chemical biology approaches provide powerful tools to dissect the molecular mechanisms of imidazolidine-2,4-dione derivatives. These methods go beyond simple binding or inhibition assays to explore how a compound interacts with its target within a cellular context and the downstream consequences of this interaction.
For example, to understand how a potent VEGFR-2 inhibitor from this class works, studies have examined its effect on the cell cycle of cancer cells, revealing cell cycle arrest at a specific phase. nih.gov In the study of LYP inhibitors, researchers have investigated whether the compounds can regulate the T-cell receptor (TCR) associated signaling pathway in Jurkat T cells, providing a deeper understanding of their immunomodulatory effects. nih.gov
The hydrolysis of iminohydantoins, which generates the same tetrahedral intermediate as the cyclization of hydantoic acid amides, has been studied to understand the reaction mechanisms and kinetics, providing fundamental chemical insights into the behavior of these molecules. researchgate.net These mechanistic studies are vital for optimizing lead compounds and predicting their potential effects in vivo.
Multi-Targeted Ligand Design Based on Imidazolidine-2,4-dione Core
Complex diseases like cancer often involve multiple biological pathways. Consequently, designing drugs that can modulate several targets simultaneously—a strategy known as multi-target drug design or polypharmacology—is an increasingly attractive approach. springernature.comresearchgate.net The versatility of the imidazolidine-2,4-dione scaffold makes it an excellent starting point for the design of such multi-targeted ligands.
The thiazolidine-2,4-dione (TZD) nucleus, a close structural relative, has been explored as a multi-targeted scaffold in cancer therapy, with derivatives designed to interact with both PPARγ and survival signaling pathways like PI3K/Akt. nih.gov This concept is transferable to the imidazolidine-2,4-dione core.
The challenge in multi-target design is to achieve a balanced activity profile against the desired targets while maintaining selectivity against off-targets to minimize side effects. researchgate.net Computational methods, such as the LigBuilder V3 program, are being developed to facilitate the de novo design of ligands that can interact with multiple receptors. mdpi.com By strategically modifying the substituents on the imidazolidine-2,4-dione ring, it is possible to create single molecules that can interact with multiple targets, potentially leading to more effective therapies for complex diseases.
Q & A
Basic: What are the optimal synthetic routes for 1-(4-Hydroxyphenyl)imidazolidine-2,4-dione, and how can reaction efficiency be quantified?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized phenyl precursors. A common approach includes:
Condensation : Reacting 4-hydroxyphenylglycine with urea or its derivatives under acidic conditions to form the imidazolidine-2,4-dione core.
Protection/Deprotection : Use of protecting groups (e.g., acetyl for hydroxyl) to prevent side reactions, followed by deprotection under controlled pH .
Purification : Column chromatography or recrystallization to isolate the product.
Efficiency Metrics :
- Yield Optimization : Use factorial design to test variables like temperature, solvent polarity, and catalyst concentration .
- Reaction Monitoring : HPLC or TLC with UV visualization to track intermediates .
Advanced: How can computational chemistry predict the reactivity and regioselectivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify reactive sites (e.g., carbonyl groups or aromatic rings) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to predict regioselectivity in nucleophilic substitutions.
- Validation : Cross-reference computational predictions with experimental data (e.g., crystallographic studies in ).
Basic: What spectroscopic and crystallographic techniques are most effective for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths and angles, particularly for the imidazolidine ring and hydroxyl-phenyl orientation (mean C–C bond deviation: ≤0.002 Å; R factor <0.1) .
- NMR Spectroscopy :
- ¹H NMR : Identify proton environments (e.g., NH peaks at δ 10–12 ppm, aromatic protons at δ 6.5–7.5 ppm).
- ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and quaternary carbons .
- IR Spectroscopy : Detect carbonyl stretches (~1700–1750 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
Advanced: How does the hydroxyl substituent influence pharmacological activity compared to methoxy or halogenated analogs?
Methodological Answer:
- Comparative SAR Studies :
- Synthesize analogs (e.g., 4-methoxyphenyl or 4-fluorophenyl derivatives) and test in receptor-binding assays .
- Hydrogen Bonding Analysis : Use crystallography to assess hydroxyl interactions with biological targets (e.g., kinases or GPCRs) .
- Solubility and Bioavailability :
- Measure logP values to compare lipophilicity; hydroxyl groups enhance aqueous solubility but may reduce membrane permeability .
Basic: What are the key challenges in solubility and formulation, and how can they be addressed?
Methodological Answer:
- Solubility Enhancement :
- Co-solvents : Use DMSO-water mixtures for in vitro studies.
- Salt Formation : React with HCl or sodium acetate to improve crystallinity .
- Formulation Strategies :
- Nanoencapsulation : Use liposomes or polymeric nanoparticles to enhance delivery .
- pH Adjustment : Optimize buffer systems (e.g., sodium acetate pH 4.6) for stability .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Standardize Assays : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 vs. HEK293) and controls.
- Validate Target Specificity : Use knockout models or siRNA to confirm mechanism of action .
- Data Reprodubility : Replicate studies under controlled conditions (e.g., humidity, temperature) .
- Statistical Tools : Apply ANOVA to assess variability between datasets .
Advanced: What strategies can be used to design derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite Identification : Use LC-MS to profile degradation products in liver microsomes.
- Structural Modifications :
- Enzymatic Assays : Test inhibition of CYP450 isoforms to predict drug-drug interactions .
Basic: How can researchers differentiate between tautomeric forms of the imidazolidine-dione core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
